N-(3-cyanophenyl)sulfamide
Overview
Description
“N-(3-cyanophenyl)sulfamide” is an organic compound that is widely used in science and industry due to its unique properties. It has a molecular weight of 197.21 and a molecular formula of C7H7N3O2S .
Synthesis Analysis
The synthesis of unsymmetrical sulfamides, such as “N-(3-cyanophenyl)sulfamide”, has been achieved via Sulfur (VI)-Fluoride Exchange (SuFEx) click chemistry . This process has been applied to synthesize polysulfamides .Molecular Structure Analysis
The molecular structure of “N-(3-cyanophenyl)sulfamide” is characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound .Mechanism of Action
Target of Action
N-(3-cyanophenyl)sulfamide is a sulfonamide derivative . The primary target of sulfonamides is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
N-(3-cyanophenyl)sulfamide acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, N-(3-cyanophenyl)sulfamide prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . This disruption affects the synthesis of nucleic acids and proteins, which are essential for bacterial growth and reproduction . As a result, the bacteria cannot multiply, leading to a bacteriostatic effect .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The soluble sulfonamide salts can be highly alkaline and irritating to the tissues, making parenteral administration difficult .
Result of Action
The primary result of N-(3-cyanophenyl)sulfamide’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, the compound disrupts essential biochemical pathways, leading to a bacteriostatic effect .
Action Environment
The action, efficacy, and stability of N-(3-cyanophenyl)sulfamide can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, resistance to one sulfonamide often indicates resistance to all, suggesting that the development of bacterial resistance can significantly impact the compound’s efficacy .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-cyano-3-(sulfamoylamino)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c8-5-6-2-1-3-7(4-6)10-13(9,11)12/h1-4,10H,(H2,9,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTLSZGLFSAVND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)sulfamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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